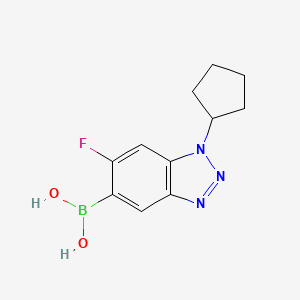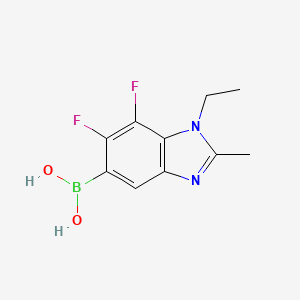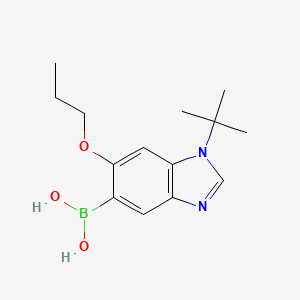![molecular formula C12H15BN2O3 B7954911 [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954911.png)
[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid: is a boronic acid derivative featuring a 1,2,4-oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions may target the boronic acid group or the oxadiazole ring.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The oxadiazole ring can participate in various interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
[4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids: These compounds share the oxadiazole ring but differ in their functional groups and overall structure.
Aristolochic acids: These naturally occurring compounds have similar structural features but are known for their toxicity and carcinogenicity.
Uniqueness: What sets [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is its combination of the oxadiazole ring and the boronic acid group. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Propiedades
IUPAC Name |
[4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-14-10(15-18-11)8-4-6-9(7-5-8)13(16)17/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSZJPPQSTUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid hydrochloride](/img/structure/B7954896.png)
![[5-Methyl-2-(4-propylpiperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B7954913.png)
![[2-(Imidazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954921.png)
![[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954922.png)

